Dioctyl fumarate
Overview
Description
. It is characterized by its ester functional group and is commonly used as a plasticizer in the production of polymers, particularly polyvinyl chloride (PVC). Dioctyl fumarate enhances the flexibility and durability of PVC, making it suitable for a wide range of applications, including construction materials, electrical cables, and medical devices .
Preparation Methods
Dioctyl fumarate is typically synthesized through the esterification of fumaric acid with 2-ethylhexanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions generally involve heating the reactants under reflux to facilitate the esterification process. Industrial production methods often utilize continuous flow reactors to optimize the yield and purity of this compound .
Chemical Reactions Analysis
Dioctyl fumarate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving fumaric acid and 2-ethylhexanol.
Hydrolysis: This compound can be hydrolyzed back to fumaric acid and 2-ethylhexanol under acidic or basic conditions.
Transesterification: It can react with other alcohols to form different esters.
Common reagents and conditions used in these reactions include acid or base catalysts, heat, and solvents such as methanol or chloroform . The major products formed from these reactions are typically the corresponding esters or the original reactants (fumaric acid and 2-ethylhexanol) in the case of hydrolysis .
Scientific Research Applications
Dioctyl fumarate has a wide range of scientific research applications:
Chemistry: It is used as a plasticizer in the production of polymers, enhancing their flexibility and durability.
Medicine: It is employed in the formulation of medical devices due to its low toxicity and biocompatibility.
Industry: This compound is used as a lubricant in the automotive and textile industries.
Mechanism of Action
The mechanism of action of dioctyl fumarate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces intermolecular forces between polymer chains, thereby increasing the flexibility and durability of the material . In biological applications, this compound acts as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Dioctyl fumarate can be compared with other similar compounds such as:
Di(2-ethylhexyl) phthalate (DEHP): Both are used as plasticizers, but this compound is considered to have lower toxicity and environmental impact.
Dioctyl maleate: Similar in structure and function, but this compound is preferred for its better performance in certain applications.
Dimethyl fumarate: Used in medical applications, particularly for treating multiple sclerosis, but has different chemical properties and applications compared to this compound.
This compound stands out due to its versatility, low toxicity, and effectiveness as a plasticizer and surfactant .
Properties
IUPAC Name |
dioctyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWTZAGVNBPXHU-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062762 | |
Record name | Di-n-octyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2997-85-5, 68610-90-2 | |
Record name | 1,4-Dioctyl (2E)-2-butenedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2997-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2E)-, di-C8-18-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2E)-, 1,4-dioctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Di-n-octyl fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenedioic acid (E)-, di-C8-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Di-n-octyl fumarate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGP6VBL96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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